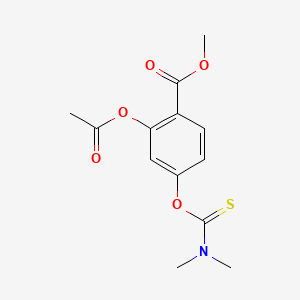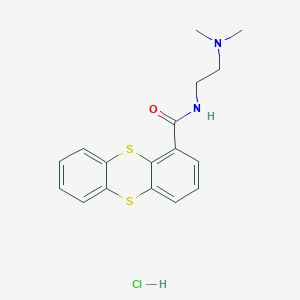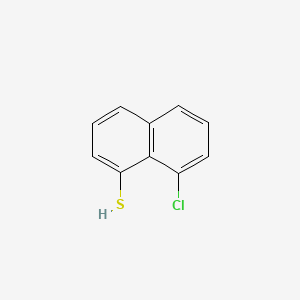
8-Chloronaphthalene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-クロロナフタレン-1-チオールは、分子式がC10H7ClSである有機硫黄化合物です。これは、8位に塩素原子、1位にチオール基(-SH)が置換されたナフタレンの誘導体です。
2. 製法
合成ルートと反応条件: 8-クロロナフタレン-1-チオールは、いくつかの方法によって合成できます。一般的な方法の1つは、ナフタレンの塩素化後にチオール化を行うことです。塩素化工程では、通常、塩化鉄(III)などの触媒の存在下で塩素ガスを使用します。 得られた8-クロロナフタレンを次に、チオ尿素と塩基の存在下で反応させると、チオール基が導入されます .
工業生産方法: 8-クロロナフタレン-1-チオールの工業生産では、通常、大規模な塩素化とチオール化プロセスが行われます。 これらの方法は、高収率と高純度を実現するために最適化されており、高度な触媒系と制御された反応条件を使用して、効率的な生産を確保しています .
3. 化学反応解析
反応の種類: 8-クロロナフタレン-1-チオールは、次のようなさまざまな化学反応を起こします。
酸化: チオール基は酸化されて、ジスルフィドまたはスルホン酸を生成できます。
還元: 化合物は、還元されて、硫黄官能基が減少したナフタレン誘導体を生成できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: ジスルフィド、スルホン酸。
還元: 還元された硫黄誘導体。
置換: さまざまな置換されたナフタレン誘導体.
4. 科学研究への応用
8-クロロナフタレン-1-チオールは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗酸化作用などの潜在的な生物活性について研究されています。
医学: 特に創薬における潜在的な治療用途を探求するための研究が進められています。
準備方法
Synthetic Routes and Reaction Conditions: 8-Chloronaphthalene-1-thiol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by thiolation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 8-chloronaphthalene is then reacted with thiourea in the presence of a base to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions: 8-Chloronaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with reduced sulfur functionalities.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
8-Chloronaphthalene-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
8-クロロナフタレン-1-チオールの作用機序は、さまざまな分子標的との相互作用を含みます。チオール基は、タンパク質や酵素と共有結合を形成し、それらの機能に影響を与える可能性があります。 この相互作用は、酸化ストレスや細胞シグナル伝達に関与するものを含む、生化学的経路の調節につながる可能性があります .
類似化合物:
1-クロロナフタレン: 構造は似ていますが、チオール基がないため、化学的特性と用途が異なります。
8-ブロモナフタレン-1-チオール: 8-クロロナフタレン-1-チオールと似ていますが、塩素原子ではなく臭素原子が存在するため、反応性と生物活性に影響を与える可能性があります。
ナフタレン-1-チオール: 塩素原子が欠如しているため、化学的挙動と用途が異なります.
独自性: 8-クロロナフタレン-1-チオールは、塩素基とチオール基の両方が存在するため、独自の化学反応性を持ち、さまざまな分野で多様な用途の可能性を秘めています .
類似化合物との比較
1-Chloronaphthalene: Similar structure but lacks the thiol group, leading to different chemical properties and applications.
8-Bromonaphthalene-1-thiol: Similar to 8-Chloronaphthalene-1-thiol but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Naphthalene-1-thiol: Lacks the chlorine atom, resulting in different chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of both chlorine and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
61209-66-3 |
|---|---|
分子式 |
C10H7ClS |
分子量 |
194.68 g/mol |
IUPAC名 |
8-chloronaphthalene-1-thiol |
InChI |
InChI=1S/C10H7ClS/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChIキー |
YICMQGKNGMHCIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


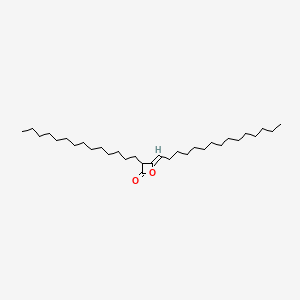
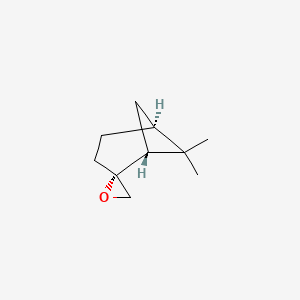


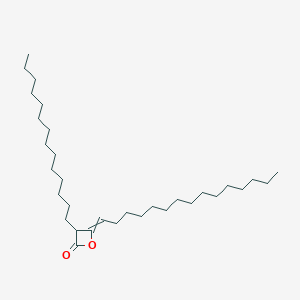
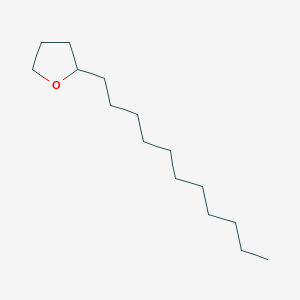

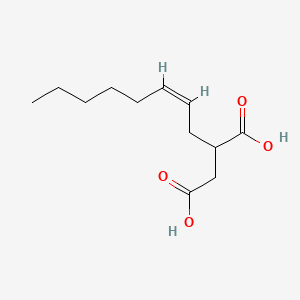
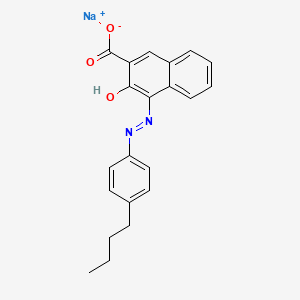
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
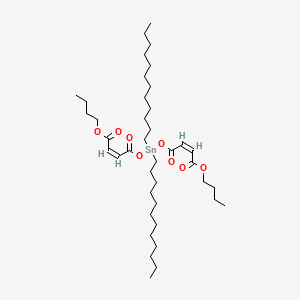
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
